molecular formula C16H24ClNO2 B183182 ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride CAS No. 163877-11-0

ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride

Cat. No.: B183182
CAS No.: 163877-11-0
M. Wt: 297.82 g/mol
InChI Key: CQPRDUSUUBNWRP-RVXAEUMZSA-N
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Description

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclopentanecarboxylate Core: This step involves the cyclization of a suitable precursor to form the cyclopentanecarboxylate core. Common reagents used in this step include cyclopentanone and ethyl chloroformate.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often involves the use of ®-1-phenylethylamine as the nucleophile.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its use as a chiral building block in drug synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: A stereoisomer with different biological activity.

    (1S,2S)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride: Another stereoisomer with distinct properties.

Uniqueness

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and biological activity. This compound’s ability to interact selectively with molecular targets makes it valuable in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

ethyl (1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRDUSUUBNWRP-RVXAEUMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1N[C@H](C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856293
Record name Ethyl (1R,2R)-2-{[(1R)-1-phenylethyl]amino}cyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163877-11-0
Record name Ethyl (1R,2R)-2-{[(1R)-1-phenylethyl]amino}cyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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